Cas no 215436-29-6 (2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester)
2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester
- SCHEMBL1397745
- methyl 5-tert-butylpicolinate
- D85975
- JRXBWYKPWHPFQO-UHFFFAOYSA-N
- Methyl 5-(tert-butyl)picolinate
- DB-109454
- Methyl5-(tert-butyl)picolinate
- 5-tert-butyl-pyridine-2-carboxylic acid methyl ester
- Methyl 5-tert-butylpyridine-2-carboxylate
- CS-0438410
- 215436-29-6
- SB53434
-
- Inchi: 1S/C11H15NO2/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4/h5-7H,1-4H3
- InChI Key: JRXBWYKPWHPFQO-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C(C=N1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 193.11035
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19
2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207633-1g |
Methyl 5-(tert-butyl)picolinate |
215436-29-6 | 95% | 1g |
$1389.00 | 2023-09-02 | |
| Alichem | A029207633-5g |
Methyl 5-(tert-butyl)picolinate |
215436-29-6 | 95% | 5g |
$3698.24 | 2023-09-02 | |
| Chemenu | CM177314-1g |
methyl 5-(tert-butyl)picolinate |
215436-29-6 | 95% | 1g |
$422 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1250-5g |
methyl 5-tert-butylpicolinate |
215436-29-6 | 95% | 5g |
$2058 | 2023-09-07 | |
| Chemenu | CM177314-1g |
methyl 5-(tert-butyl)picolinate |
215436-29-6 | 95% | 1g |
$422 | 2022-06-11 | |
| 1PlusChem | 1P01ECRZ-100mg |
Methyl 5-(tert-butyl)picolinate |
215436-29-6 | 95% | 100mg |
$395.00 | 2023-12-19 | |
| 1PlusChem | 1P01ECRZ-250mg |
Methyl 5-(tert-butyl)picolinate |
215436-29-6 | 95% | 250mg |
$613.00 | 2023-12-19 |
2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester
Introduction to 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester (CAS No. 215436-29-6)
2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester, identified by the CAS number 215436-29-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative family, a class of molecules widely recognized for their diverse biological activities and pharmacological applications. The structural features of this compound, particularly the presence of a methyl ester group and a tert-butyl substituent at the 5-position of the pyridine ring, contribute to its unique chemical properties and potential therapeutic benefits.
The synthesis and characterization of 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester involve sophisticated organic reactions and analytical techniques. The tert-butyl group not only enhances the lipophilicity of the molecule but also provides steric hindrance, which can be crucial in modulating its interactions with biological targets. The methyl ester functionality at the carboxyl position introduces a polar moiety that may influence solubility and metabolic stability, making it a valuable candidate for further pharmacokinetic studies.
In recent years, pyridine derivatives have been extensively studied for their role in drug discovery. The structural motif of 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester shares similarities with several known bioactive compounds, suggesting potential applications in the development of new therapeutic agents. For instance, pyridine-based scaffolds have been explored in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The unique combination of substituents in this compound may enable it to interact with specific enzymes or receptors in a manner that warrants further investigation.
One of the most compelling aspects of 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester is its potential as a lead compound for drug development. Researchers have been particularly interested in its ability to modulate signaling pathways associated with various diseases. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression and inflammation. These findings align with the broader trend in medicinal chemistry toward identifying small molecules that can selectively target pathological processes without significant off-target effects.
The chemical properties of 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester also make it an attractive candidate for structural-activity relationship (SAR) studies. By systematically modifying its structure—such as altering the ester group or introducing additional functional groups—scientists can gain insights into how different structural features influence biological activity. Such studies are essential for optimizing drug candidates and improving their efficacy and safety profiles. The versatility of this compound as a starting point for chemical modifications underscores its importance in ongoing research efforts.
Advances in computational chemistry have further enhanced the exploration of 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester and its derivatives. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and help identify promising analogs for further testing. Additionally, high-throughput screening (HTS) methods have enabled rapid assessment of large libraries of compounds for biological activity, making it feasible to screen thousands of derivatives efficiently.
The pharmacological potential of 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester has not gone unnoticed by academic and industrial researchers. Several academic groups have published reports detailing synthetic routes to this compound and initial biological evaluations. These studies often highlight its promising properties in vitro but also acknowledge the need for further preclinical testing before it can be considered for clinical development. The growing body of literature on this compound reflects its increasing relevance in drug discovery research.
In conclusion,2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-,methyl ester (CAS No.215436-29-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a lead compound for drug development underscores the importance of continued research into pyridine derivatives. As our understanding of biological pathways expands and new synthetic methodologies emerge,2-Pyridinecarboxylic acid,5-(1,1-dimethylethyl)-,methyl ester is poised to play a pivotal role in shaping future therapeutic strategies.
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